N1-isopropyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide
CAS No.: 898415-45-7
Cat. No.: VC6958574
Molecular Formula: C19H29N3O4S
Molecular Weight: 395.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898415-45-7 |
|---|---|
| Molecular Formula | C19H29N3O4S |
| Molecular Weight | 395.52 |
| IUPAC Name | N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-propan-2-yloxamide |
| Standard InChI | InChI=1S/C19H29N3O4S/c1-14(2)21-19(24)18(23)20-12-11-16-6-4-5-13-22(16)27(25,26)17-9-7-15(3)8-10-17/h7-10,14,16H,4-6,11-13H2,1-3H3,(H,20,23)(H,21,24) |
| Standard InChI Key | NHYNCPKQXOFSJZ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC(C)C |
Introduction
Given the lack of direct references to N1-isopropyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide in the search results, this article will focus on the general properties of oxalamides and related compounds, highlighting their synthesis, biological activities, and potential applications.
Synthesis of Oxalamides
The synthesis of oxalamides typically involves the reaction of an amine with an oxalic acid derivative, such as oxalyl chloride or oxalic acid itself, under appropriate conditions. This process can be tailored to introduce various substituents, allowing for the creation of a wide range of oxalamide derivatives.
Related Compounds and Their Biological Activities
While specific data on N1-isopropyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is not available, related compounds provide insights into potential biological activities.
Example: N1-(2-(1-(Phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(p-tolyl)oxalamide
This compound, with a CAS number of 898449-59-7, has a molecular weight of 429.5 g/mol and a molecular formula of C22H27N3O4S . Although its biological activities are not detailed in the available sources, compounds with similar structures are often investigated for their potential in drug development.
Potential Applications
Oxalamides, in general, have potential applications in various fields due to their diverse biological activities. These include:
-
Pharmaceuticals: Oxalamides are studied for their antimicrobial and anticancer properties, making them candidates for drug development.
-
Agriculture: Some oxalamides may exhibit herbicidal or fungicidal activities, useful in agricultural applications.
Future Research Directions
Future studies on N1-isopropyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide should focus on its synthesis, structural characterization, and biological activity evaluation to explore its potential applications fully.
Given the current lack of specific data, researchers may need to consult broader chemical databases or conduct experimental studies to gather more information about this compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume